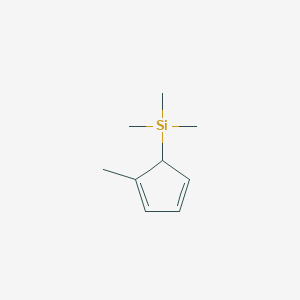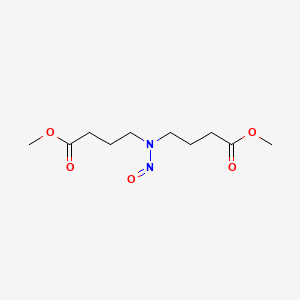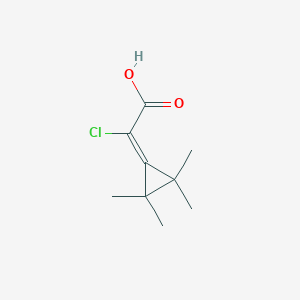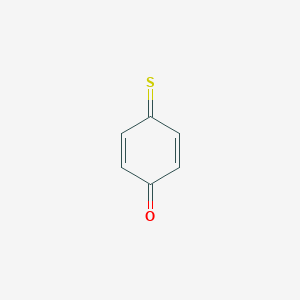
2,5-Cyclohexadien-1-one, 4-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 4-thioxo- is an organic compound with the molecular formula C6H4OSThis compound is characterized by a cyclohexadienone ring with a thioxo group at the 4-position, making it a unique structure in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-thioxo- typically involves the oxidation of 4-thioxo-2,5-cyclohexadien-1-one. One common method includes the use of peroxytrifluoroacetic acid in the presence of trifluoroacetic anhydride and methylene chloride . The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar oxidative processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of the reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadien-1-one, 4-thioxo- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 4-thioxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe due to its reactive nature.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-thioxo- involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it useful in various catalytic processes. The molecular targets include enzymes involved in oxidative stress responses and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Diazo-2,5-cyclohexadien-1-one: Similar in structure but contains a diazo group instead of a thioxo group.
2,5-Cyclohexadien-1-one, 4-(4-oxo-2,5-cyclohexadien-1-ylidene): Contains an additional oxo group, making it more reactive.
Uniqueness
2,5-Cyclohexadien-1-one, 4-thioxo- is unique due to its thioxo group, which imparts distinct chemical properties. This makes it particularly useful in redox chemistry and as a precursor for synthesizing sulfur-containing compounds .
Propriétés
Numéro CAS |
84615-34-9 |
|---|---|
Formule moléculaire |
C6H4OS |
Poids moléculaire |
124.16 g/mol |
Nom IUPAC |
4-sulfanylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H4OS/c7-5-1-3-6(8)4-2-5/h1-4H |
Clé InChI |
IHCMWJVAKYLRGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=S)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
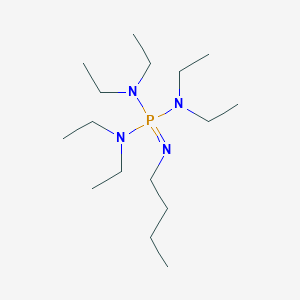
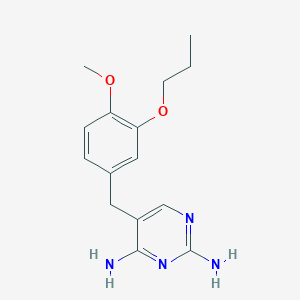
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
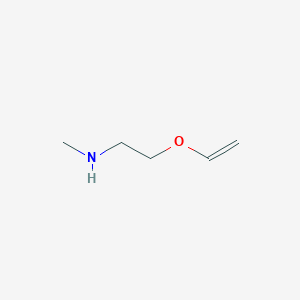
![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)
